molecular formula C27H44O4 B13418128 Diels' Acid

Diels' Acid

Cat. No.: B13418128
M. Wt: 432.6 g/mol
InChI Key: QJUQBYMZJRWYDP-AOQTZIGRSA-N
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Description

Diels’ Acid, also known as 3-sulfolene, is a chemical compound that plays a significant role in organic synthesis. It is primarily used as a precursor in the Diels-Alder reaction, a powerful and widely used method for forming six-membered rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diels’ Acid can be synthesized through the reaction of butadiene with sulfur dioxide. This reaction forms 3-sulfolene, which can be further purified through recrystallization. The reaction conditions typically involve moderate temperatures and the presence of a solvent such as xylene .

Industrial Production Methods

On an industrial scale, Diels’ Acid is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction between butadiene and sulfur dioxide but is optimized for large-scale production with enhanced safety measures and efficiency .

Chemical Reactions Analysis

Types of Reactions

Diels’ Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfoxides, and various substituted compounds depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Diels’ Acid in the Diels-Alder reaction involves a concerted pericyclic reaction. This means that the reaction occurs in a single step without intermediates. The diene and dienophile interact through a cyclic transition state, leading to the formation of a six-membered ring. The reaction is governed by orbital symmetry considerations and is classified as a [4+2] cycloaddition .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H44O4

Molecular Weight

432.6 g/mol

IUPAC Name

(3aR,6R)-6-(2-carboxyethyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalene-7-carboxylic acid

InChI

InChI=1S/C27H44O4/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23(25(30)31)27(5,16-14-24(28)29)22(19)13-15-26(20,21)4/h10,17-22H,6-9,11-16H2,1-5H3,(H,28,29)(H,30,31)/t18-,19?,20?,21?,22?,26-,27-/m1/s1

InChI Key

QJUQBYMZJRWYDP-AOQTZIGRSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)C1CCC2[C@@]1(CCC3C2CC=C([C@]3(C)CCC(=O)O)C(=O)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C(C3(C)CCC(=O)O)C(=O)O)C

Origin of Product

United States

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